5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one, also known as DMTS, is a thiazolidinone derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In
Mechanism of Action
The exact mechanism of action of 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways in the cell. For example, this compound has been found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. This compound has also been found to activate the AMPK signaling pathway, which is a key regulator of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. This compound has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to improve glucose homeostasis by activating the AMPK signaling pathway.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, this compound has been found to be relatively non-toxic and well-tolerated in animal studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of novel this compound derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the molecular mechanisms underlying the biological activities of this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials. Overall, the study of this compound holds great promise for the development of novel therapeutics for the treatment of cancer, inflammation, and diabetes.
Scientific Research Applications
5-(2,3-dimethoxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
properties
IUPAC Name |
(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-23-15-9-7-13(8-10-15)12-21-19(22)17(27-20(21)26)11-14-5-4-6-16(24-2)18(14)25-3/h4-11H,12H2,1-3H3/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJDMUDVYUXARA-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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